molecular formula C14H20Cl2N2O3 B14004870 DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl- CAS No. 42266-68-2

DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl-

Cat. No.: B14004870
CAS No.: 42266-68-2
M. Wt: 335.2 g/mol
InChI Key: ISBKXKSWUGYEPC-UHFFFAOYSA-N
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Description

DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl- is a synthetic compound derived from tyrosine, an amino acid that plays a crucial role in protein synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl- typically involves the alkylation of DL-tyrosine with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted tyrosine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl- has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through alkylation, where the bis(2-chloroethyl)amino group forms covalent bonds with DNA. This leads to cross-linking of DNA strands, inhibiting DNA replication and transcription, ultimately causing cell death. The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl- is unique due to its specific derivation from tyrosine, which may confer additional biological activity related to its amino acid structure. This uniqueness potentially enhances its selectivity and efficacy in targeting cancer cells compared to other alkylating agents .

Properties

CAS No.

42266-68-2

Molecular Formula

C14H20Cl2N2O3

Molecular Weight

335.2 g/mol

IUPAC Name

2-amino-3-[3-[bis(2-chloroethyl)amino]-4-methoxyphenyl]propanoic acid

InChI

InChI=1S/C14H20Cl2N2O3/c1-21-13-3-2-10(8-11(17)14(19)20)9-12(13)18(6-4-15)7-5-16/h2-3,9,11H,4-8,17H2,1H3,(H,19,20)

InChI Key

ISBKXKSWUGYEPC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)N)N(CCCl)CCCl

Origin of Product

United States

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